N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline
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Overview
Description
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline is a Schiff base derivative characterized by its unique molecular structure, which includes two benzylic rings connected by a methylimine bridge. This compound is known for its significant nonlinear optical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between N,N-dimethylaniline and 4-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid.
Major Products
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used in the study of nonlinear optical properties and intramolecular charge transfer mechanisms.
Medicine: Investigated for its potential use in drug development due to its unique molecular structure.
Industry: Utilized in the production of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline involves intramolecular charge transfer between the electron-donating dimethylamino group and the electron-accepting nitro group. This charge transfer is responsible for the compound’s significant nonlinear optical properties. The molecular targets and pathways involved include the interaction of the compound with light, leading to changes in its electronic structure and optical behavior .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(3-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(E)-2-(4-nitrophenyl)vinyl]aniline
Uniqueness
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline is unique due to its specific molecular structure, which includes a methylimine bridge and alternating π bonds. This structure contributes to its significant nonlinear optical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-9-5-13(6-10-14)16-11-12-3-7-15(8-4-12)18(19)20/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKOCHANTYBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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